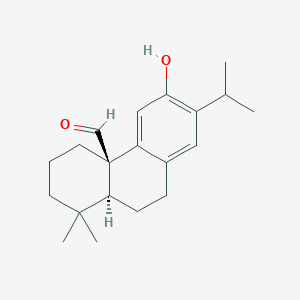
(+)-Pisiferal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-pisiferal is an abietane diterpenoid that is abieta-8,11,13-trien-20-al substituted by a hydroxy group at position 12. It has been isolated from the stem bark of Fraxinus sieboldiana. It has a role as a plant metabolite. It is an abietane diterpenoid, an aldehyde, a member of phenols and a tricyclic diterpenoid.
Applications De Recherche Scientifique
Antimicrobial Properties
One of the prominent applications of (+)-Pisiferal is its antimicrobial activity. Research has shown that compounds derived from abietane diterpenoids exhibit significant antibacterial effects against various pathogens. For instance, studies indicate that this compound demonstrates inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
Antitumor Activity
This compound has also been investigated for its antitumor properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, including breast and liver cancer cells. The mechanism involves the modulation of apoptotic pathways, where this compound triggers the activation of caspases while downregulating anti-apoptotic proteins like Bcl-2 . This suggests its potential use in cancer therapy as a natural compound that can selectively target cancer cells.
Drug Development
The unique properties of this compound make it an attractive candidate for drug development. Its ability to modulate biological pathways suggests that it could be formulated into therapeutic agents aimed at treating infections and cancers. Ongoing research focuses on optimizing its bioavailability and efficacy through various drug delivery systems .
Nutraceuticals
Beyond pharmaceuticals, this compound is being explored for its potential role in nutraceuticals. Its antioxidant properties may contribute to health benefits when incorporated into dietary supplements. Studies have indicated that compounds with similar structures can enhance immune response and exhibit anti-inflammatory effects, suggesting a promising application in health supplements .
Case Study 1: Antimicrobial Efficacy
A study published in the journal "Molecules" demonstrated the antimicrobial efficacy of this compound against a range of bacterial strains. The researchers conducted disk diffusion assays to evaluate the compound's effectiveness, finding significant inhibition zones comparable to standard antibiotics . This case highlights its potential as an alternative treatment option in combating antibiotic-resistant bacteria.
Case Study 2: Cancer Cell Apoptosis
In another investigation, researchers assessed the effects of this compound on human liver cancer cells (HepG2). The results indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers, including cleaved caspases and PARP cleavage. These findings support its role as a promising agent in cancer therapy .
Propriétés
Formule moléculaire |
C20H28O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(4aR,10aS)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carbaldehyde |
InChI |
InChI=1S/C20H28O2/c1-13(2)15-10-14-6-7-18-19(3,4)8-5-9-20(18,12-21)16(14)11-17(15)22/h10-13,18,22H,5-9H2,1-4H3/t18-,20-/m0/s1 |
Clé InChI |
YPWYNONCSGZEQQ-ICSRJNTNSA-N |
SMILES isomérique |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C=O)O |
SMILES canonique |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















